molecular formula C16H17FN2O2 B5608114 (4-FLUOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE

(4-FLUOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE

Cat. No.: B5608114
M. Wt: 288.32 g/mol
InChI Key: WVMVVZIWAAKGTL-UHFFFAOYSA-N
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Description

(4-FLUOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that features a fluorophenyl group, a furylmethyl group, and a piperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-FLUOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzoyl chloride with 4-(2-furylmethyl)piperazine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-FLUOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the compound can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, (4-FLUOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

Medicine

In medicine, this compound is investigated for its therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anti-cancer activities, making it a promising candidate for further clinical research.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4-FLUOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (4-CHLOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE: Similar structure but with a chlorine atom instead of fluorine.

    (4-BROMOPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE: Similar structure but with a bromine atom instead of fluorine.

    (4-METHOXYPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE: Similar structure but with a methoxy group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (4-FLUOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its biological activity and make it a more effective pharmacological agent compared to its analogs.

Properties

IUPAC Name

(4-fluorophenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c17-14-5-3-13(4-6-14)16(20)19-9-7-18(8-10-19)12-15-2-1-11-21-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMVVZIWAAKGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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